Superior Bioactivity: CPPU vs. 6-Benzylaminopurine (6-BA)
Forchlorfenuron (CPPU) demonstrates significantly higher cytokinin activity compared to the common adenine-type cytokinin 6-Benzylaminopurine (6-BA). Multiple authoritative sources confirm that the bioactivity of CPPU is 10 to 100 times greater than that of 6-BA [1][2]. This difference in potency allows for substantially lower application rates to achieve equivalent or superior physiological responses, impacting formulation cost and application efficiency.
| Evidence Dimension | Cytokinin Bioactivity |
|---|---|
| Target Compound Data | Baseline activity set at 1 |
| Comparator Or Baseline | 6-Benzylaminopurine (6-BA) |
| Quantified Difference | 10-100 times higher |
| Conditions | General bioassay context (specific assays not detailed in the aggregated source) |
Why This Matters
This higher potency directly translates to lower required dosages, reducing procurement volume and potential environmental load, a key factor in cost-efficiency and regulatory compliance.
- [1] Baidu Baike. (2023). 1-(2-chloro-4-pyridyl)-3-phenylurea. Retrieved from Baidu Baike. View Source
- [2] Dalian Meilun Biology Technology Co., Ltd. (n.d.). Forchlorfenuron (KT30) Product Datasheet. View Source
